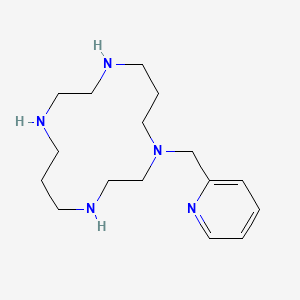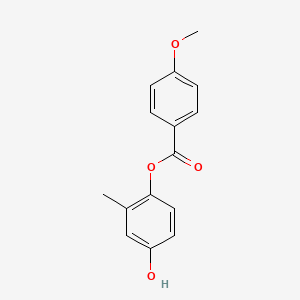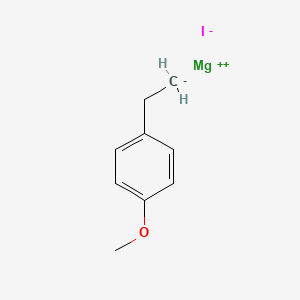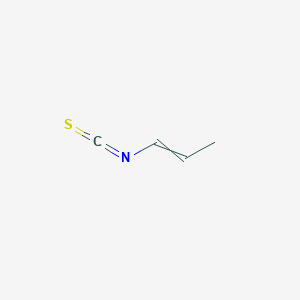
1-Isothiocyanatoprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1-Isothiocyanatoprop-1-ene can be synthesized through several methods. One common synthetic route involves the reaction of allyl amine with carbon disulfide, followed by oxidation with hydrogen peroxide . Another method involves the nucleophilic substitution and rearrangement processes of 2,3-dichloropropene . Industrial production often utilizes these methods due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-Isothiocyanatoprop-1-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, forming different isothiocyanate derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Isothiocyanatoprop-1-ene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Isothiocyanatoprop-1-ene involves its interaction with cellular components. It can induce apoptosis (programmed cell death) by activating specific pathways and molecular targets, such as the Nrf2 transcription factor . This activation leads to increased antioxidant enzyme activities, which help mitigate oxidative stress .
Comparison with Similar Compounds
1-Isothiocyanatoprop-1-ene is unique compared to other isothiocyanates due to its specific structure and properties. Similar compounds include:
Benzyl isothiocyanate: Known for its anticancer properties.
Phenyl isothiocyanate: Used in peptide synthesis.
Sulforaphane: Found in cruciferous vegetables and known for its chemopreventive properties.
Each of these compounds has distinct applications and properties, highlighting the versatility and uniqueness of this compound.
Properties
CAS No. |
138680-88-3 |
|---|---|
Molecular Formula |
C4H5NS |
Molecular Weight |
99.16 g/mol |
IUPAC Name |
1-isothiocyanatoprop-1-ene |
InChI |
InChI=1S/C4H5NS/c1-2-3-5-4-6/h2-3H,1H3 |
InChI Key |
RYEMDAZVNKCOHK-UHFFFAOYSA-N |
Canonical SMILES |
CC=CN=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


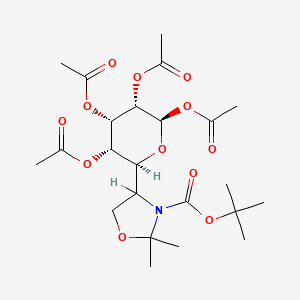
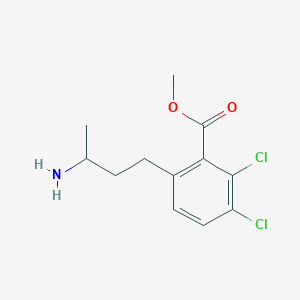
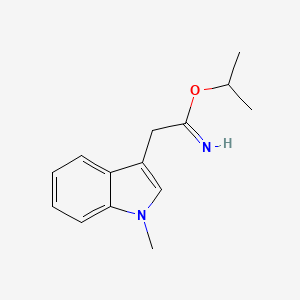
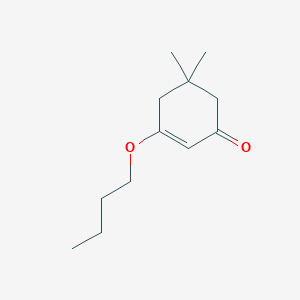

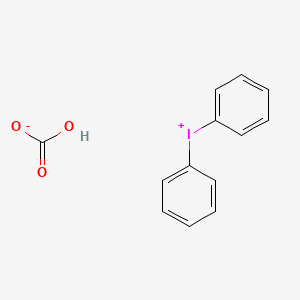
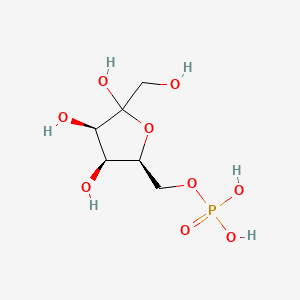
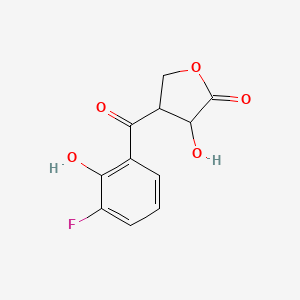
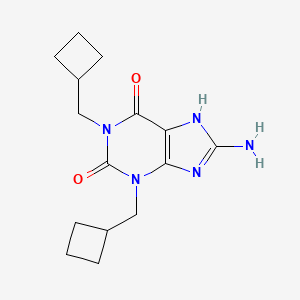
![8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline](/img/structure/B14279522.png)
![N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine](/img/structure/B14279523.png)
